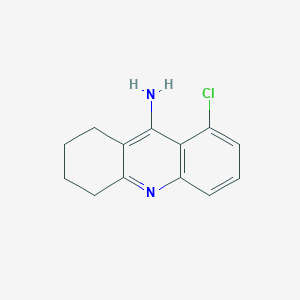

8-Chloro-1,2,3,4-tetrahydroacridin-9-amine

Overview

Description

8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine is a derivative of acridine, a heterocyclic compound known for its wide range of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties .

Mechanism of Action

Target of Action

The primary targets of 8-Chloro-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, are acetylcholinesterase (AChE) and N-methyl-D-aspartate (NMDA) receptors . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain associated with memory and cognition. NMDA receptors are a type of glutamate receptor involved in synaptic plasticity and memory function .

Mode of Action

Tacrine acts as a reversible cholinesterase inhibitor , binding to AChE and preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function . Simultaneously, Tacrine acts as a subunit-dependent NMDA receptor antagonist , potentially modulating glutamatergic neurotransmission .

Biochemical Pathways

By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can help alleviate the deficiency of acetylcholine observed in Alzheimer’s disease . The antagonistic action on NMDA receptors may help regulate the activity of glutamate, a neurotransmitter that can cause neurotoxicity if its levels become too high .

Result of Action

The increased acetylcholine levels resulting from AChE inhibition by Tacrine can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine . The modulation of NMDA receptors could potentially have neuroprotective effects .

Action Environment

The action, efficacy, and stability of Tacrine can be influenced by various environmental factorsFor instance, certain storage conditions are recommended to maintain the stability of the compound .

Biochemical Analysis

Biochemical Properties

8-Chloro-1,2,3,4-tetrahydroacridin-9-amine is known to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . It inhibits these enzymes, leading to an increase in the concentration of acetylcholine at cholinergic synapses . This interaction is crucial in the management of Alzheimer’s disease symptoms .

Cellular Effects

The compound’s inhibition of AChE and BChE has significant effects on cellular processes. By preventing the breakdown of acetylcholine, this compound enhances cholinergic function, which is crucial for memory and cognition

Molecular Mechanism

The molecular mechanism of this compound involves its binding to AChE and BChE, inhibiting their activity . This inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation at cholinergic synapses and thus prolonging its effect .

Dosage Effects in Animal Models

For instance, tacrine’s lethal dose in rats is approximately 12 times the maximum recommended human dose . The dosage effects of this compound may differ and need to be investigated.

Metabolic Pathways

Tacrine, a related compound, is metabolized in the liver by the Cytochrome P450 1A2 isozyme

Preparation Methods

The synthesis of 8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 8-chloro-1,2,3,4-tetrahydroacridine.

Chlorination: The introduction of a chlorine atom at the 8th position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Chemical Reactions Analysis

8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding acridone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydroacridine derivatives.

Scientific Research Applications

8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine has several scientific research applications:

Comparison with Similar Compounds

8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine can be compared with other acridine derivatives such as:

Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Used in the treatment of Alzheimer’s disease, tacrine shares a similar structure but lacks the chlorine atom at the 8th position.

Amsacrine (4’-(9-acridinylamino)methanesulfon-m-anisidide): An anticancer agent that also intercalates into DNA but has a different substitution pattern on the acridine ring.

Proflavine (3,6-diaminoacridine): Known for its antibacterial properties, proflavine has amino groups at the 3rd and 6th positions instead of the 9th position.

The unique substitution pattern of 8-Chloro-1,2,3,4-tetrahydro-acridin-9-ylamine, particularly the presence of the chlorine atom at the 8th position, contributes to its distinct chemical and biological properties.

Properties

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroacridin-9-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGMGGLTJLJDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122994-74-5 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122994745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-1,2,3,4-tetrahydro-9-acridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ2J553F8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate](/img/structure/B2871895.png)

![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B2871901.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2871906.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2871907.png)

![2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2871910.png)

![2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B2871913.png)

![2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B2871916.png)

![3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2871917.png)